![molecular formula C14H14ClF3N4O4 B2507055 Ethyl 5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate CAS No. 338400-94-5](/img/structure/B2507055.png)
Ethyl 5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Ethyl 5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate, is a complex molecule that appears to be related to various research areas, including the synthesis of pyrazoles and isoxazoles, which are often used in the development of pesticides and pharmaceuticals. The compound contains several functional groups, including an isoxazole ring, a pyridinyl group, and a hydrazino moiety, which may contribute to its biological activity .
Synthesis Analysis
The synthesis of related compounds often involves the use of cross-coupling reactions, such as Sonogashira-type reactions, to introduce various substituents into the pyrazole or isoxazole rings . For example, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a related compound, was synthesized from a pyrazolidinecarboxylate precursor through esterification and bromination, achieving high yield and purity, suggesting a potential route for the synthesis of the compound of interest .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, including NMR, and in some cases, confirmed by X-ray diffraction methods . These analyses provide detailed information on the arrangement of atoms within the molecule and the configuration of various substituents, which is critical for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo a variety of chemical reactions. For instance, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate can undergo photolysis in the presence of amines and alcohols, leading to products that suggest competing photolytic pathways . Additionally, reactions with nucleophilic reagents can lead to the formation of various heterocyclic compounds, indicating the versatility of these molecules in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are likely to be influenced by its functional groups and molecular structure. For example, the presence of a trifluoromethyl group and a chloro substituent on the pyridinyl ring could affect the compound's lipophilicity and electronic properties, which in turn could influence its solubility, stability, and reactivity . The isoxazole ring is known for its contribution to the rigidity of the molecule, which can impact the compound's binding affinity to biological targets .
Wissenschaftliche Forschungsanwendungen
Precursors for Heterocyclic Compounds Synthesis
The compound serves as a precursor in the synthesis of condensed pyrazoles through Pd-catalyzed cross-coupling reactions. Researchers have utilized similar compounds for generating diverse heterocyclic structures, such as pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones, showcasing its versatility in organic synthesis (Arbačiauskienė et al., 2011).
Intermediate for Insecticide Synthesis
This compound has been identified as a key intermediate in the synthesis of chlorantraniliprole, a new insecticide, indicating its significant role in developing agricultural chemicals. The synthesis route is noted for its simplicity and low cost, making it a promising candidate for industrial application (Lan Zhi-li, 2007).
Synthesis of Fluorinated Heterocycles
Another research avenue explores the compound's utility in synthesizing fluorinated heterocycles, such as trifluoromethylated pyrazolo[1,5-a]pyrimidines. These fluorinated derivatives exhibit novel fluorescent properties and potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, highlighting the compound's role in producing novel functional materials with potential biological activities (Yan‐Chao Wu et al., 2006).
Development of Chronic Renal Disease Agents
Additionally, the compound has been used in synthesizing derivatives of chronic renal disease agents, showcasing its potential in medicinal chemistry and drug development. This application underscores the compound's utility in generating novel therapeutic agents through strategic synthetic routes (Ikemoto et al., 2000).
Wirkmechanismus
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities
Mode of Action
The exact mode of action of this compound is currently unknown . It is thought to interact with its targets, leading to changes that result in its pharmacological effects . More detailed studies are required to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
Trifluoromethyl-containing compounds have been associated with a wide range of biological activities, suggesting that they may impact multiple pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.94, and it has a water solubility of 0.0246 mg/ml . These properties may impact the compound’s bioavailability.
Eigenschaften
IUPAC Name |
ethyl 5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4O4/c1-3-25-13(24)9-5-10(26-21-9)12(23)20-22(2)11-8(15)4-7(6-19-11)14(16,17)18/h4,6,10H,3,5H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXKNEPBYSBXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)C(=O)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

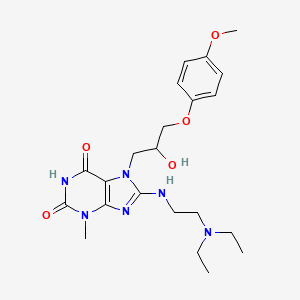
![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)
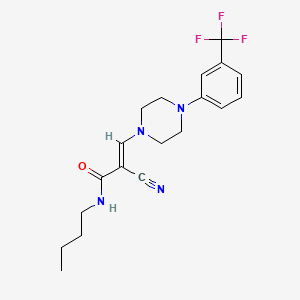
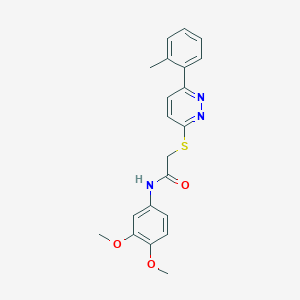

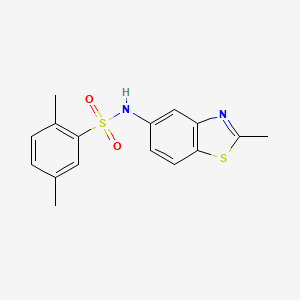
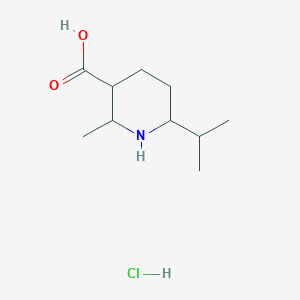
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2506985.png)

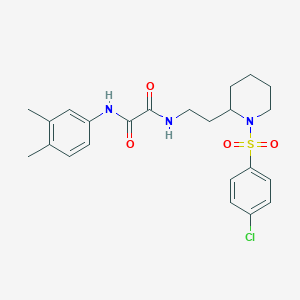
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2506990.png)
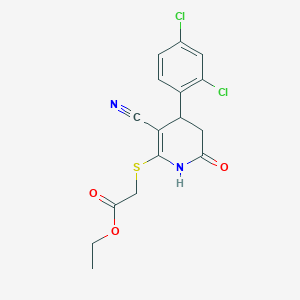
![N-(4-fluorophenyl)-2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B2506992.png)
